Bromocycloheptane

描述

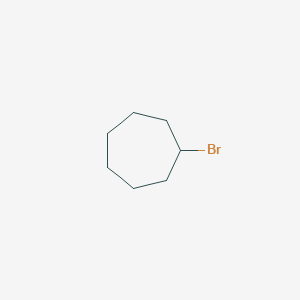

Bromocycloheptane, also known as cycloheptyl bromide, is an organic compound with the molecular formula C₇H₁₃Br. It is a brominated derivative of cycloheptane and is characterized by a seven-membered carbon ring with a bromine atom attached. This compound is commonly used in organic synthesis and various chemical reactions due to its reactivity.

准备方法

Synthetic Routes and Reaction Conditions: Bromocycloheptane can be synthesized through the bromination of cycloheptane. The reaction typically involves the use of bromine (Br₂) in the presence of a radical initiator such as ultraviolet light or a peroxide. The reaction proceeds via a free radical mechanism, where the bromine molecule dissociates into bromine radicals that react with cycloheptane to form this compound.

Industrial Production Methods: In an industrial setting, this compound is produced by the bromination of cycloheptane using bromine in the presence of a catalyst. The reaction is carried out in a controlled environment to ensure the efficient conversion of cycloheptane to this compound. The product is then purified through distillation or other separation techniques to obtain the desired purity.

化学反应分析

Types of Chemical Reactions

Bromocycloheptane undergoes several types of chemical reactions:

-

Nucleophilic Substitution this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by a nucleophile. Common nucleophiles include hydroxide ions (OH⁻), alkoxide ions (RO⁻), and amines (NH₂).

-

Elimination Reactions this compound can undergo elimination reactions to form cycloheptene. This reaction typically involves using a strong base such as potassium tert-butoxide (KOtBu) or sodium ethoxide (NaOEt).

-

Reduction Reactions this compound can be reduced to cycloheptane using reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

Reactivity of this compound

This compound, like other haloalkanes, can participate in cross-coupling reactions with aryl Grignard reagents in the presence of iron-phosphine catalysts. Density Functional Theory (DFT) studies suggest that this reaction proceeds via a radical mechanism involving Fe(I), Fe(II), and Fe(III) intermediates, ultimately leading to the formation of a new carbon-carbon bond. This reaction pathway competes with β-hydrogen elimination, which would form an alkene byproduct. Understanding these competing pathways is crucial for optimizing reaction conditions to favor the desired cross-coupling product.

Common Reagents and Conditions

The following reagents and conditions are commonly used in reactions involving this compound:

-

Nucleophilic Substitution Reagents such as sodium hydroxide (NaOH), sodium methoxide (NaOMe), and ammonia (NH₃) are commonly used.

-

Elimination Reactions Strong bases like potassium tert-butoxide (KOtBu) and sodium ethoxide (NaOEt) are used under heated conditions.

-

Reduction Reactions Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a catalyst such as palladium on carbon (Pd/C) are employed.

Major Products Formed

The major products formed in reactions involving this compound include:

-

Nucleophilic Substitution Products include alcohols, ethers, and amines.

-

Elimination Reactions The major product is cycloheptene.

-

Reduction Reactions The major product is cycloheptane.

Comparison with Similar Compounds

This compound can be compared with other brominated cycloalkanes:

| Compound | Molecular Formula |

|---|---|

| Bromocyclopentane | C₅H₉Br |

| Bromocyclohexane | C₆H₁₁Br |

| Bromocyclooctane | C₈H₁₅Br |

| This compound | C₇H₁₃Br |

This compound is unique due to its seven-membered ring structure, which imparts different chemical and physical properties compared to its five-, six-, and eight-membered counterparts. The ring strain and steric effects in this compound influence its reactivity and the types of reactions it undergoes.

Nucleophilic Reactions

Nucleophilic reactions of bromocyclopentane are mainly advanced in the liquid bromocyclopentane-rich phases, while it is restrained when bromocyclopentane is enclathrated in hydrate cage .

科学研究应用

Scientific Research Applications

Bromocycloheptane has diverse applications across several scientific domains:

-

Organic Synthesis

- Intermediate for Pharmaceuticals: It serves as an essential intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

- Reactivity in Chemical Reactions: this compound participates in nucleophilic substitution reactions and can form reactive intermediates like carbocations or radicals, which are crucial for further synthetic transformations .

-

Medicinal Chemistry

- Biological Activity Exploration: Derivatives of this compound are being explored for their potential therapeutic applications. Research indicates that brominated cyclic compounds can exhibit noteworthy biological activities, including antimicrobial and anticancer properties .

- Synthesis of Bioactive Compounds: This compound is used as a precursor for synthesizing bioactive molecules, thereby enhancing drug discovery efforts.

-

Material Science

- Polymer Preparation: this compound is utilized in the preparation of polymers and advanced materials, contributing to the development of new materials with tailored properties.

-

Chemical Biology

- Enzyme Mechanism Studies: It is employed in studying enzyme mechanisms and protein-ligand interactions, providing insights into biochemical pathways involving cyclic compounds.

Case Studies and Findings

Several studies have highlighted the significance of this compound in research:

- Study on Reactivity: A study demonstrated that this compound could participate in cross-coupling reactions with aryl Grignard reagents in the presence of iron-phosphine catalysts. This process involves radical mechanisms leading to new carbon-carbon bond formations.

- Biological Metabolism Research: Historical research indicated the metabolism of this compound in biological systems, suggesting its potential processing by living organisms, although specific pathways remain less explored .

- Synthesis of Natural Products: this compound derivatives have been incorporated into synthetic routes for natural products, showcasing their utility in total synthesis strategies that require complex cyclic structures .

作用机制

The mechanism of action of bromocycloheptane in chemical reactions involves the formation of a reactive intermediate, such as a carbocation or a radical, depending on the reaction conditions. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In elimination reactions, the bromine atom is removed along with a hydrogen atom from an adjacent carbon, forming a double bond and resulting in the formation of an alkene.

相似化合物的比较

Bromocycloheptane can be compared with other brominated cycloalkanes, such as:

- Bromocyclopentane (C₅H₉Br)

- Bromocyclohexane (C₆H₁₁Br)

- Bromocyclooctane (C₈H₁₅Br)

Uniqueness: this compound is unique due to its seven-membered ring structure, which imparts different chemical and physical properties compared to its five-, six-, and eight-membered counterparts. The ring strain and steric effects in this compound influence its reactivity and the types of reactions it undergoes.

生物活性

Bromocycloheptane, a halogenated derivative of cycloheptane, has garnered attention for its potential biological activities. This article explores the compound's structural properties, biological effects, and relevant research findings.

This compound (BrCHP) is characterized by a seven-membered carbon ring with a bromine substituent. Its molecular formula is , and it exhibits unique steric and electronic properties due to the presence of the bromine atom. The compound's structure influences its reactivity and interaction with biological targets.

Table 1: Comparison of Cycloheptane Derivatives

| Compound | Molecular Formula | Dipole Moment (D) | Stability |

|---|---|---|---|

| Cycloheptane | 0.0 | Stable | |

| This compound | Higher than CHP | Moderately stable | |

| Chlorocycloheptane | Lower than BrCHP | Moderately stable | |

| Fluorocycloheptane | Lowest | Least stable |

Biological Activity

This compound has been studied for various biological activities, primarily due to its role as a halogenated compound. Halogenated compounds are often associated with diverse pharmacological properties including antimicrobial, anti-inflammatory, and anticancer activities.

Antimicrobial Activity

Research indicates that brominated compounds can exhibit significant antimicrobial properties. For instance, studies have demonstrated that this compound derivatives possess activity against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of key metabolic pathways.

Case Study: Antimicrobial Efficacy

A study investigated the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. Results showed that the compound inhibited bacterial growth at concentrations as low as 50 µg/mL, suggesting a potent antimicrobial effect.

Mechanistic Insights

The biological activity of this compound can be attributed to its interaction with specific enzymes and receptors in biological systems. Computational studies employing Density Functional Theory (DFT) have provided insights into the reactivity and interaction profiles of this compound.

Table 2: Computational Studies on this compound

| Property | Value |

|---|---|

| Highest Occupied Molecular Orbital (HOMO) Energy | -6.5 eV |

| Lowest Unoccupied Molecular Orbital (LUMO) Energy | -1.2 eV |

| Electronegativity | 2.96 |

| Reactivity Index | High |

属性

IUPAC Name |

bromocycloheptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13Br/c8-7-5-3-1-2-4-6-7/h7H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOXORFRCPXUORP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1062386 | |

| Record name | Cycloheptane, bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1062386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2404-35-5 | |

| Record name | Bromocycloheptane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2404-35-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cycloheptane, bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002404355 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BROMOCYCLOHEPTANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9472 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cycloheptane, bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cycloheptane, bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1062386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bromocycloheptane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.542 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Bromocycloheptane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LC8AX2EKR3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What can you tell us about the reactivity of Bromocycloheptane?

A1: this compound, like other haloalkanes, can participate in cross-coupling reactions with aryl Grignard reagents in the presence of iron-phosphine catalysts []. Density Functional Theory (DFT) studies suggest that this reaction proceeds via a radical mechanism involving Fe(I), Fe(II), and Fe(III) intermediates, ultimately leading to the formation of a new carbon-carbon bond. This reaction pathway competes with β-hydrogen elimination, which would form an alkene byproduct. Understanding these competing pathways is crucial for optimizing reaction conditions to favor the desired cross-coupling product.

Q2: Are there any computational studies investigating the properties of this compound?

A2: Yes, this compound has been studied using computational chemistry methods alongside other halogenated cycloheptanes []. Researchers employed ab initio calculations (MP2), meta-hybrid density functionals (M06-2X), and long-range-separated functionals (ωB97XD) to investigate the compound's structural reactivity and stability. These calculations provide insights into molecular properties such as Fukui functions, frontier molecular orbitals (FMOs), and molecular electrostatic potential, which are crucial for understanding reactivity and potential interactions.

Q3: Has this compound been investigated in biological systems?

A3: While not extensively studied, research dating back several decades investigated the metabolism of this compound in rabbits []. While specific metabolic pathways were not elucidated in the abstract provided, this research highlights the potential for biological systems to process this compound.

Q4: Can you explain the significance of ring strain in molecules like this compound?

A4: Ring strain plays a significant role in the energy and reactivity of cyclic molecules like this compound []. The seven-membered ring in this compound experiences a degree of strain due to deviations from ideal bond angles. This strain can influence the molecule's reactivity and stability compared to linear alkanes or smaller ring systems. Computational studies can help quantify this strain energy and provide insights into its impact on the molecule's properties.

Q5: Beyond cross-coupling reactions, are there other applications of this compound?

A5: this compound serves as a valuable building block in organic synthesis []. Researchers have utilized it in the synthesis of 3,5-diaryl-2-oxaspiro[5,6]dodec-3-en-1-ones, a class of compounds exhibiting analgesic activity. This highlights the versatility of this compound as a starting material for accessing diverse molecular scaffolds with potential pharmaceutical applications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。